![molecular formula C11H12BrN3 B13615231 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole](/img/structure/B13615231.png)
1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole
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Overview
Description
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of 1,2,3-triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group and a bromoethyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne to form the triazole ring. The benzyl and bromoethyl groups are introduced through subsequent functionalization steps.
Synthetic Route:
Formation of the Triazole Ring: The reaction between benzyl azide and propargyl bromide under copper(I) catalysis forms the triazole ring.
Introduction of the Bromoethyl Group: The triazole intermediate is then reacted with bromoethane in the presence of a base to introduce the bromoethyl group.
Reaction Conditions:
Temperature: Typically carried out at room temperature to 80°C.
Catalysts: Copper(I) catalysts are commonly used.
Solvents: Solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often employed.
Chemical Reactions Analysis
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted triazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The triazole ring can engage in hydrogen bonding and π-π interactions with target molecules, while the bromoethyl group can participate in covalent bonding with nucleophilic residues in proteins.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activities through binding interactions.
Proteins: Covalent modification of protein residues.
Comparison with Similar Compounds
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4-(1-chloroethyl)-1H-1,2,3-triazole: Similar structure but with a chloroethyl group instead of a bromoethyl group. It may exhibit different reactivity and biological activities.
1-Benzyl-4-(1-iodoethyl)-1H-1,2,3-triazole: Contains an iodoethyl group, which can undergo different substitution reactions compared to the bromoethyl derivative.
1-Benzyl-4-(1-hydroxyethyl)-1H-1,2,3-triazole:
Uniqueness: The presence of the bromoethyl group in this compound imparts unique reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring substituted with a benzyl group and a bromoethyl moiety. Its structure can be represented as follows:
This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit notable antibacterial properties. A study highlighted that derivatives of 1-benzyl-1,2,3-triazoles demonstrated antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6% to 50% inhibition at concentrations of 100 µg/mL .
Comparative Antimicrobial Efficacy
Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |
---|---|---|---|
1-Benzyl-4-(bromoethyl)-triazole | S. aureus | 100 | 50 |
1-Benzyl-1,2,3-triazole | E. coli | 50 | 60 |
4-Amino-1,2,4-triazole derivatives | Pseudomonas aeruginosa | 5 | 80 |
The presence of the bromine atom enhances the compound's interaction with bacterial enzymes, contributing to its antimicrobial potency .
Enzyme Inhibition
The biological activity of triazoles extends to enzyme inhibition. Notably, studies have shown that certain triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes by triazoles suggests potential applications in treating cognitive disorders .
Inhibition Potency
Compound | Enzyme Type | IC50 (µM) |
---|---|---|
1-Benzyl-4-(bromoethyl)-triazole | AChE | 12.5 |
Related Triazole Derivative | BChE | 15.0 |
These findings indicate that the compound’s structure allows it to effectively bind to the active sites of these enzymes, thus inhibiting their function.
Antioxidant Activity
In addition to antimicrobial and enzyme inhibitory effects, triazoles have been investigated for their antioxidant properties. The DPPH assay demonstrated that several derivatives exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Antioxidant Efficacy Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
1-Benzyl-4-(bromoethyl)-triazole | 75 |
Standard Antioxidant (Ascorbic Acid) | 90 |
Case Studies and Research Findings
Recent studies have synthesized various derivatives of triazoles to evaluate their biological activities. For instance:
- A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides were found to exhibit potent antiparasitic activity against Toxoplasma gondii and Cryptosporidium parvum, with IC50 values ranging from 2.95 µM to 7.63 µM .
- Another study reported that a specific derivative showed comparable efficacy to standard treatments in eliminating T. gondii cysts in animal models .
These case studies highlight the therapeutic potential of triazole derivatives in treating infections caused by both bacteria and parasites.
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
1-benzyl-4-(1-bromoethyl)triazole |
InChI |
InChI=1S/C11H12BrN3/c1-9(12)11-8-15(14-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
InChI Key |
MGQXYCJPLBNASP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)Br |
Origin of Product |
United States |
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